tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Overview
Description
Tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, also known as TBEC, is a brominated carbamate compound used in a multitude of scientific research applications. It is a versatile compound with a wide range of uses, from synthesis to biochemical and physiological effects. TBEC is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. It is a relatively inexpensive and widely available compound, making it an attractive choice for many scientific research applications.
Scientific Research Applications
Synthesis and Chemical Reactions:
- The reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, leading to the formation of 1-hydroxy-1H-perfluorooctyl compounds, demonstrates its utility in novel reduction reactions (Sokeirik et al., 2006).
- Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
- The compound shows potential in the synthesis of antiarrhythmic and hypotensive agents (Chalina et al., 1998).
Protective Group Chemistry:
- It has been used as a protective group for amines, showcasing its role in developing novel safety-catch amine protection (Surprenant & Lubell, 2006).
- In the study of synthetic intermediates, tert-butyl carbamates have been employed as protective groups for amines in the context of Curtius rearrangement reactions (Lebel & Leogane, 2005).
Pharmacological Applications:
- Tert-Butyl carbamates have been used in the synthesis of potential antimicrobial agents, illustrating their role in drug discovery (Doraswamy & Ramana, 2013).
- They are also key intermediates in the synthesis of protease inhibitors, which are significant in treating various diseases (Ghosh et al., 2017).
Analytical Chemistry Applications:
- Tert-Butyl carbamates have been utilized in the analysis of herbicide residues, demonstrating their relevance in environmental chemistry (Crespo-Corral et al., 2008).
properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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